molecular formula C6H13NO3S B098013 3-(Propylsulphinyl)-L-alanine CAS No. 17795-24-3

3-(Propylsulphinyl)-L-alanine

Cat. No.: B098013
CAS No.: 17795-24-3
M. Wt: 179.24 g/mol
InChI Key: JZKMSAGUCSIIAH-ITZCMCNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)c(R)S-S-Propylcysteine sulfoxide belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) (R)c(R)S-S-Propylcysteine sulfoxide exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, (R)c(R)S-S-propylcysteine sulfoxide is primarily located in the cytoplasm. Outside of the human body, (R)c(R)S-S-propylcysteine sulfoxide can be found in garden onion and onion-family vegetables. This makes (R)c(R)S-S-propylcysteine sulfoxide a potential biomarker for the consumption of these food products.

Scientific Research Applications

Bioorganic-Inorganic Interface Characterization

  • Molecular Interface Characterization : The molecular interface between bioorganics and inorganics, crucial in areas like nanoelectronics, biomimetics, and medical applications, is explored using solid state NMR methods. L-alanine on silica surfaces is studied to understand specific interfacial interactions, indicating a key role for the -NH₃⁺ group in binding and highlighting distinct dynamic states of adsorbed biomolecules (Shir et al., 2010).

Enzymatic Study and Germination

  • Enzymatic Processes in Germination : The metabolism of alanine in the triggering of germination of Bacillus megaterium spores is investigated. This research suggests a very low rate of alanine metabolism and absence of alanine racemase in spores, indicating specific enzymatic activity during germination (Scott & Ellar, 1978).

Asymmetric Hydrolysis and Bioactivity

  • Asymmetric Hydrolysis in Bioactive Amino Acids : A study focuses on the asymmetric hydrolysis of N-acetyl-D, L-3-(trimethylsilyl)-alanine, an unnatural silicon-containing amino acid with special bioactivity. This highlights the significance of such compounds in biotechnological applications (Hong-bo, 2006).

Inhibition of Bacterial Protease

  • Bacterial Protease Inhibition : Research on sulfonyl amino acyl hydroxamates, including alkyl/arylsulfonyl-N-2-nitrobenzyl-L-alanine, investigates their potential as bacterial collagenase inhibitors. This has implications for medical research targeting bacterial infections (Clare et al., 2001).

β-Alanine Production and Applications

  • β-Alanine Biotechnological Production : β-Alanine, an important β-type amino acid, is used in industrial chemicals for medicine and other fields. Recent advancements focus on its biological production, emphasizing the significance of β-alanine in various applications (Wang et al., 2021).

Efficient L-Alanine Production

  • L-Alanine Production in Microbiology : The efficient microbial fermentation of L-alanine, used in food and pharmaceuticals, is enhanced using a thermo-regulated genetic switch in Escherichia coli. This demonstrates a novel approach in biotechnology for improving L-alanine production (Zhou et al., 2015).

Alanine Racemase Inhibition

  • Inhibition of Alanine Racemase : Alanine racemase, a bacterial enzyme, is targeted for inhibition to treat bacterial infections. The review of various inhibitors provides insights into developing new antibacterial strategies (Azam & Jayaram, 2015).

Study on Alanine-DNA Interactions

  • Protein and DNA Interaction Studies : Vibrational spectroscopy is used to study the structure, hydration, and binding of biomolecules, including alanine. This research contributes to understanding molecular interactions in biophysical environments (Jalkanen et al., 2006).

Properties

IUPAC Name

(2R)-2-amino-3-propylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKMSAGUCSIIAH-ITZCMCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17795-24-3
Record name S-Propyl-L-cysteine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17795-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propylsulphinyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(propylsulphinyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Propylsulphinyl)-L-alanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGA6J86U26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Propylsulphinyl)-L-alanine
Reactant of Route 2
Reactant of Route 2
3-(Propylsulphinyl)-L-alanine
Reactant of Route 3
3-(Propylsulphinyl)-L-alanine
Reactant of Route 4
Reactant of Route 4
3-(Propylsulphinyl)-L-alanine
Reactant of Route 5
3-(Propylsulphinyl)-L-alanine
Reactant of Route 6
3-(Propylsulphinyl)-L-alanine
Customer
Q & A

Q1: What is the primary mechanism of action of S-propyl-L-cysteine sulfoxide in biological systems?

A1: S-propyl-L-cysteine sulfoxide itself is not directly cytotoxic. Its activity stems from its role as a substrate for enzymes like alliinase (EC 4.4.1.4). Alliinase catalyzes the conversion of S-propyl-L-cysteine sulfoxide into volatile thiosulfinates, particularly dipropyl thiosulfinate. [, ] This compound exhibits cytotoxic and anticancer properties. [, ] Therefore, the biological effects observed are a result of the enzymatic conversion product rather than the sulfoxide itself.

Q2: How does the structure of S-propyl-L-cysteine sulfoxide influence its recognition and processing by alliinase?

A2: While specific structural studies are limited within the provided research, studies comparing different S-alk(en)yl-L-cysteine sulfoxides suggest that the alkyl chain length and presence of unsaturation can influence alliinase activity. [, ] For instance, alliinase exhibits the highest specific activity for S-(2-propenyl)-L-cysteine sulfoxide (alliin). [] This suggests that the propyl group in S-propyl-L-cysteine sulfoxide plays a role in substrate recognition and binding to the alliinase active site.

Q3: What is the significance of S-propyl-L-cysteine sulfoxide in the context of Allium vegetables?

A3: S-propyl-L-cysteine sulfoxide, along with other S-alk(en)yl-L-cysteine sulfoxides, serves as a flavor precursor in Allium vegetables like onions and garlic. [, , ] Upon disruption of the plant tissue (e.g., cutting, crushing), these sulfoxides come into contact with alliinase, leading to the formation of volatile thiosulfinates, which are responsible for the characteristic aroma and flavor of these vegetables. [, ]

Q4: Beyond its role in flavor, are there any potential therapeutic applications of S-propyl-L-cysteine sulfoxide being investigated?

A4: While not directly therapeutic, S-propyl-L-cysteine sulfoxide is being investigated as a component of enzyme prodrug therapy for cancer. [, , , ] This strategy involves using a modified enzyme, such as C115H methionine γ-lyase conjugated with daidzein (C115H MGL-Dz), to specifically target tumor cells. [, , , ] The enzyme then catalyzes the conversion of S-propyl-L-cysteine sulfoxide into the cytotoxic dipropyl thiosulfinate at the tumor site, potentially reducing systemic toxicity. [, , , ]

Q5: What in vitro and in vivo models have been used to study the anticancer potential of the C115H MGL-Dz/S-propyl-L-cysteine sulfoxide system?

A5: Several human cancer cell lines, including breast (MCF7, SKBR3, T47D), colon (HT29, COLO205, HCT116, SW620), pancreatic (MIA PaCa2, Panc1), and prostate (DU145, PC3, 22Rv1) have been utilized in vitro. [, , , ] In vivo studies have employed subcutaneous xenograft models in Balb/c nude mice using various human tumor cell lines. [, , , ]

Q6: What are the primary challenges and future directions in utilizing the C115H MGL-Dz/S-propyl-L-cysteine sulfoxide system for cancer treatment?

A6: Challenges include optimizing the delivery of C115H MGL-Dz specifically to tumor cells and ensuring sufficient S-propyl-L-cysteine sulfoxide concentrations at the tumor site. [, , , ] Further research is needed to fully elucidate the mechanisms of action of dipropyl thiosulfinate in inducing cancer cell death and to assess potential long-term toxicity and efficacy in preclinical and clinical settings. [, , , ]

Q7: What analytical techniques are used to identify and quantify S-propyl-L-cysteine sulfoxide in plant material and biological samples?

A7: High-performance liquid chromatography (HPLC) is a common method for analyzing S-propyl-L-cysteine sulfoxide and other S-alk(en)yl-L-cysteine sulfoxides in Allium species. [, ] Gas chromatography-mass spectrometry (GC-MS) after derivatization, such as tert-butyldimethylsilylation, is another sensitive technique used for quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.